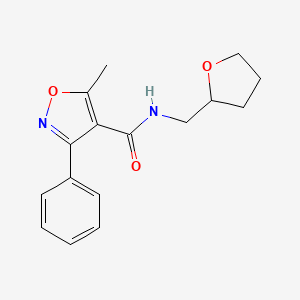

5-METHYL-3-PHENYL-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)-4-ISOXAZOLECARBOXAMIDE

説明

5-Methyl-3-phenyl-N~4~-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide is a substituted isoxazolecarboxamide derivative. Its structure features a 5-methyl group, a 3-phenyl ring, and a tetrahydrofurfurylmethyl substituent at the N~4~ position of the isoxazole core. Isoxazolecarboxamides are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and immunosuppressive effects, depending on their substituents .

特性

IUPAC Name |

5-methyl-N-(oxolan-2-ylmethyl)-3-phenyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-11-14(16(19)17-10-13-8-5-9-20-13)15(18-21-11)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHZJBIFOVUGTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-3-PHENYL-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)-4-ISOXAZOLECARBOXAMIDE typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkene.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to ring-opening and formation of amines.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl~2~, Br2) and nitrating agents (HNO~3~/H~2~SO~4~).

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of halogenated or nitrated derivatives.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 5-METHYL-3-PHENYL-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

類似化合物との比較

Key Observations:

- Tetrahydrofurfurylmethyl vs. Methyl (Aldrich 10718/10719): The target compound’s cyclic ether substituent may enhance solubility and bioavailability compared to the smaller methyl group. The 3-phenyl vs. 3-(4-fluorophenyl) distinction in Aldrich compounds suggests halogenation can fine-tune electronic properties and receptor binding .

- Leflunomide vs. Target Compound: The 4-trifluoromethylphenyl group in leflunomide confers strong immunosuppressive activity but introduces toxicity risks (mutation data reported). The tetrahydrofurfurylmethyl group in the target compound may reduce such risks while retaining bioactivity .

- Oxacillin’s Unique Profile: As a penicillin derivative, oxacillin’s β-lactam ring enables antibacterial action but with high toxicity (LD50: 1010 µg/kg in guinea pigs). The target compound lacks this moiety, likely shifting its application away from antimicrobial use .

Research Findings and Spectral Analysis

While synthesis details for the target compound are absent in the evidence, provides methodologies for analogous triazole derivatives. For example:

- IR Spectroscopy: Absence of C=O bands (~1663–1682 cm⁻¹) and presence of νC=S (~1247–1255 cm⁻¹) confirm tautomeric forms in triazoles. Similar analysis could verify the isoxazolecarboxamide structure .

- NMR and MS: 1H/13C-NMR and mass spectrometry are standard for confirming substituent connectivity in heterocycles, as demonstrated for triazoles .

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 357.2) .

- X-ray crystallography : To resolve ambiguous stereochemistry or bond angles .

How can structure-activity relationship (SAR) studies guide the design of selective analogs?

Q. Advanced

- Substituent variation : Replace the phenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate electronic effects .

- Molecular docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., cyclooxygenase-2) .

- In vitro assays : Compare IC₅₀ values of analogs against cancer cell lines (e.g., MCF-7) to correlate substituents with cytotoxicity .

How should researchers resolve contradictions in reported biological activity data?

Q. Advanced

- Replication studies : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) .

- Purity verification : Use DSC (differential scanning calorimetry) to detect polymorphic impurities affecting activity .

- In silico models : Apply QSAR (quantitative SAR) to identify outliers due to assay variability .

What computational approaches are suitable for studying this compound’s molecular interactions?

Q. Advanced

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- Molecular Dynamics (MD) : Simulate binding stability in lipid bilayers for membrane permeability studies .

- Pharmacophore mapping : Identify critical hydrogen-bonding motifs using Schrödinger Suite .

What in vitro assays are recommended for preliminary biological activity screening?

Q. Basic

- Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus and E. coli .

- Anticancer screening : MTT assay on HepG2 cells with dose ranges of 1–100 µM .

- Enzyme inhibition : Fluorescence-based assays for COX-2 or kinases (e.g., EGFR) .

How can solubility and bioavailability challenges be addressed during formulation?

Q. Advanced

- Co-solvent systems : Use PEG-400/water (1:1) to enhance aqueous solubility .

- Salt formation : React with HCl or sodium acetate to improve crystallinity .

- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .

What strategies are effective for identifying metabolic pathways?

Q. Advanced

- LC-MS/MS : Profile metabolites in rat liver microsomes with NADPH cofactors .

- CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .

- Stable isotope labeling : Track ¹³C-labeled compound in urine/metabolites .

How can intermediates be isolated and characterized during synthesis?

Q. Basic

- Column chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane gradients .

- TLC monitoring : Use UV-active plates (Rf = 0.5 in 3:7 EtOAc/hexane) .

- Recrystallization : Purify intermediates from ethanol/water mixtures .

What experimental designs are optimal for studying synergistic effects with other drugs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。